molecular formula C11H8N6O2 B7432674 N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide

N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide

Numéro de catalogue B7432674
Poids moléculaire: 256.22 g/mol
Clé InChI: LIDBASUACVRUIL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide, also known as CTET, is a synthetic compound that has been developed for scientific research purposes. It is a small molecule inhibitor that targets a specific protein in the body, and has shown potential for use in a variety of applications.

Mécanisme D'action

N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide works by binding to a specific protein in the body, which is involved in cell proliferation and survival. By inhibiting this protein, N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide can prevent the growth and proliferation of cancer cells, and may also have potential for use in the treatment of other diseases that involve abnormal cell growth.
Biochemical and Physiological Effects:
N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer research, N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce tumor size in animal models. In neuroscience, N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide has been shown to affect synaptic transmission and plasticity, and may have potential for use in the treatment of neurological disorders such as Alzheimer's disease. In immunology, N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide has been shown to activate the immune system and enhance the immune response to cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide is that it is a small molecule inhibitor, which makes it easy to use in a variety of laboratory settings. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for scientific research. However, one limitation of N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide is that it may have off-target effects, meaning that it could affect other proteins in the body besides its intended target. This can make it difficult to interpret experimental results and may require additional controls to ensure specificity.

Orientations Futures

There are several future directions for research on N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide. One area of interest is in the development of N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide as a potential cancer therapy, either alone or in combination with other treatments. Another area of interest is in the use of N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide as a tool for studying the role of the targeted protein in various biological processes. Additionally, there may be potential for N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide in the treatment of other diseases that involve abnormal cell growth, such as autoimmune disorders or certain types of infections. Further research is needed to fully understand the potential of N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide in these areas.

Méthodes De Synthèse

N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide can be synthesized using a three-step process. First, 6-ethynylpyridine-3-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with sodium azide to form the corresponding azide intermediate. Finally, the azide intermediate is reacted with carbamoyl triazole to form N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide.

Applications De Recherche Scientifique

N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide has been used in a variety of scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting a specific protein that is involved in cell proliferation. In neuroscience, N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide has been used to study the role of this protein in the brain, and its potential as a target for the treatment of neurological disorders. In immunology, N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide has been used to study the immune response to cancer cells, and its potential as an immunotherapy agent.

Propriétés

IUPAC Name

N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O2/c1-2-7-4-3-6(5-13-7)11(19)14-10-8(9(12)18)15-17-16-10/h1,3-5H,(H2,12,18)(H2,14,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDBASUACVRUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=C(C=C1)C(=O)NC2=NNN=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.